molecular formula C21H14ClF2N5OS B3486040 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B3486040
M. Wt: 457.9 g/mol
InChI Key: AKHSIXJAMFGXKY-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a research-grade chemical compound designed as a potent and selective inhibitor of Janus Kinase 3 (JAK3). The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of enzymes. This compound's structure suggests a mechanism of action involving competitive inhibition of ATP binding, thereby suppressing the JAK-STAT signaling pathway (Source: Nature Reviews Drug Discovery) . Selective JAK3 inhibition is of significant interest in immunological and inflammatory disease research, as JAK3 expression is predominantly in hematopoietic cells, and its signaling is crucial for cytokine receptor function in immune cells (Source: The Journal of Immunology) . Consequently, this molecule serves as a valuable tool for investigating T-cell and B-cell activation, proliferation, and the pathogenesis of autoimmune conditions like rheumatoid arthritis and psoriasis. Furthermore, its potential applications extend to oncology research, particularly in the study of hematologic malignancies where dysregulated JAK-STAT signaling is a known driver of disease progression (Source: Blood Journal) . Researchers can utilize this inhibitor to dissect complex signaling networks and validate JAK3 as a therapeutic target in various experimental models.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N5OS/c22-14-1-4-16(5-2-14)29-20(13-7-9-25-10-8-13)27-28-21(29)31-12-19(30)26-18-6-3-15(23)11-17(18)24/h1-11H,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHSIXJAMFGXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds and pyridine derivatives.

    Formation of the Sulfanyl Linkage: This step involves the reaction of thiols with the triazole intermediate.

    Acetamide Formation: The final step involves the acylation of the amine group with 2,4-difluorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Formation of Triazole Core

The synthesis involves cyclization of an N-cyanoisothiourea intermediate, which undergoes intramolecular nucleophilic attack to form the 1,2,4-triazole ring. This step is influenced by:

  • Temperature : Reflux conditions (e.g., boiling acetonitrile or ethanol) .

  • Solvent : Polar aprotic solvents like acetonitrile or acetone .

  • Acidic/Basic Conditions : Acidification to pH 1–2 for protonation of intermediates .

Table 2: Critical Reaction Parameters

ParameterRoleOptimal Range
TemperatureFacilitates cyclization80–100°C (reflux)
SolventStabilizes intermediatesAcetonitrile, acetone
pHControls protonationpH 1–2 for stability

Mechanistic insights from analogous triazole syntheses .

Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety is reactive under oxidizing or nucleophilic conditions. Potential transformations include:

  • Oxidation : Conversion to sulfinyl or sulfonyl groups using reagents like hydrogen peroxide.

  • Alkylation : Reaction with alkyl halides to form sulfides.

Functional Group Interactions

The acetamide group (-NHCOCH₃) and halogenated phenyl rings (e.g., 2,4-difluorophenyl) influence reactivity:

  • Hydrogen Bonding : The acetamide group may form intramolecular or intermolecular bonds, affecting solubility and stability.

  • Electronic Effects : Electron-withdrawing halogens (Cl, F) enhance electrophilicity of adjacent carbons .

Bond Lengths and Angles

The triazole ring exhibits bond lengths and angles consistent with aromatic stabilization:

  • N-N Bonds : ~1.35 Å (shorter due to conjugation).

  • C-N Bonds : ~1.30–1.40 Å (indicative of partial double-bond character).

3D Conformation

Molecular docking studies reveal:

  • Planar Triazole Ring : Enables π-π interactions with aromatic residues in biological targets.

  • Pyridine Substituent : Acts as a rigid spacer for hydrogen bonding or hydrophobic interactions.

Scientific Research Applications

Antifungal Activity

Research indicates that triazole compounds exhibit potent antifungal properties. The specific compound has shown effectiveness against various fungal strains, making it a candidate for developing antifungal agents. The presence of the pyridine and chlorophenyl groups enhances its interaction with fungal enzymes, potentially inhibiting their growth .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. Studies suggest that the sulfanyl group plays a crucial role in enhancing its efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through various signaling pathways. Research is ongoing to explore its effectiveness against specific cancer types, particularly those resistant to conventional therapies .

Case Study 1: Antifungal Efficacy

In a controlled study involving several triazole derivatives, the compound was tested against Candida albicans. Results showed a significant reduction in fungal growth at low concentrations, suggesting its potential as an effective antifungal treatment .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential use as an alternative treatment option .

Case Study 3: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses confirmed increased levels of caspase activity, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the aromatic groups allow it to bind to active sites, potentially inhibiting or modulating the activity of the target. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s 2,4-difluorophenyl acetamide group distinguishes it from analogs with differing electron-withdrawing or donating substituents. Key comparisons include:

Compound (Abbreviated Name) Triazole Substituents Acetamide Substituent Notable Features
Target Compound 4-Cl-C₆H₄, pyridin-4-yl 2,4-F₂-C₆H₃ High electronegativity from fluorine atoms; potential metabolic stability .
Compound from 4-Cl-C₆H₄, pyridin-4-yl 2-Cl-5-CF₃-C₆H₂ Trifluoromethyl group enhances lipophilicity; ChemSpider ID: MFCD03222798 .
Compound from 4-Cl-C₆H₄, pyridin-4-yl 3-OCH₃-C₆H₄ Methoxy group increases polarity, potentially improving solubility .
Compound from 4-CH₃-C₆H₄, 4-Cl-C₆H₄ 3,4-F₂-C₆H₃ Dual fluorine substitution similar to the target but on a different phenyl position .
Compound from 4-Cl-C₆H₄, pyridin-4-yl 4-Cl-2-OCH₃-5-CH₃-C₆H Steric hindrance from methyl/methoxy groups may reduce binding affinity .

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃) : Enhance stability and influence intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). The target’s 2,4-difluorophenyl group balances electronegativity and steric bulk .
  • Polar Groups (e.g., -OCH₃) : Improve aqueous solubility but may reduce membrane permeability .

NMR and Structural Analysis

highlights the use of NMR spectroscopy to compare chemical shifts in structurally related compounds. For example:

  • In analogs with substituent changes in regions analogous to the target’s triazole or acetamide groups, chemical shifts in specific proton environments (e.g., aromatic or sulfanyl-adjacent protons) correlate with electronic perturbations .
  • The target’s 2,4-difluorophenyl group would likely induce distinct shifts in aromatic protons compared to chlorophenyl or methoxyphenyl analogs, aiding structural elucidation .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a member of the triazole family known for its diverse biological activities. Triazoles have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including bacterial infections and cancer.

Structural Information

  • Molecular Formula : C23H20ClN5OS
  • SMILES : CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4
  • InChIKey : NQHKEPFEXUWDRM-UHFFFAOYSA-N

Antibacterial Activity

The compound exhibits significant antibacterial properties. Studies have shown that triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • The presence of the triazole ring enhances interaction with bacterial enzymes, leading to effective inhibition.

Antifungal Activity

Triazole compounds are also known for their antifungal properties. They act by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism has been observed in various studies where triazole derivatives showed potent activity against fungi such as Candida albicans and Aspergillus fumigatus .

Anticancer Properties

Research indicates that triazole derivatives possess anticancer activity through multiple mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis and metastasis.
    For example, certain triazole compounds have demonstrated cytotoxic effects on human cancer cell lines, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is closely related to their chemical structure. Modifications in the substituents on the triazole ring can significantly alter their pharmacological profile:

  • The presence of electron-withdrawing groups (like chlorine) enhances antibacterial activity.
  • Substituents that increase lipophilicity tend to improve cellular uptake and bioavailability .

Case Studies

  • Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their antibacterial activity against E. coli and S. aureus. Compounds with a similar structure to the target compound showed promising results with MIC values ranging from 3.125 to 8 μg/mL .
  • In Vivo Studies : In animal models, certain triazole derivatives demonstrated efficacy in reducing tumor growth, indicating potential for further development into anticancer therapies .

Comparative Analysis

CompoundAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)Anticancer Activity
Triazole A0.125 (S. aureus)0.5 (C. albicans)Moderate
Triazole B0.25 (E. coli)1.0 (A. fumigatus)High
Target CompoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Optimize stepwise coupling reactions (e.g., Suzuki-Miyaura coupling for pyridinyl groups) and employ column chromatography for purification. Monitor reaction progress via TLC and confirm purity using HPLC (≥95% purity threshold) . Use FTIR and NMR (¹H/¹³C) to verify intermediate structures and final product integrity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H NMR : Confirm aromatic proton environments (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm, pyridinyl protons at δ 8.5–8.7 ppm).
  • FTIR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, C-S stretch at ~680 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen against bacterial/fungal strains (e.g., S. aureus, E. coli) using agar diffusion assays. For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM). Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target enzymes/receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystallographic structures of relevant targets (e.g., EGFR, COX-2). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from enzymatic inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., fixed incubation time, serum-free media).
  • Solubility Issues : Use DMSO stock solutions (<0.1% v/v) with controls.
  • Metabolic Stability : Conduct hepatic microsome studies to evaluate metabolite interference .

Q. How can substituent modifications enhance selectivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically replace functional groups (e.g., 2,4-difluorophenyl with other halogens) and evaluate changes via:

  • In Vitro Assays : Measure IC₅₀ shifts.
  • Computational SAR : Calculate electrostatic potential maps (DFT) to predict electronic effects.
  • Crystallography : Compare ligand-target co-crystal structures (e.g., X-ray data from analogs in ).

Q. What advanced spectroscopic techniques confirm its solid-state conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., triazole ring planarity, sulfanyl-acetamide torsion angle).
  • PXRD : Compare experimental and simulated patterns to detect polymorphism.
  • Solid-State NMR : Analyze spatial proximity of fluorophenyl and pyridinyl groups .

Contradiction Analysis & Technical Challenges

Q. How to address discrepancies between computational binding predictions and experimental inhibition data?

  • Methodological Answer :

  • Ligand Flexibility : Use ensemble docking with multiple conformers.
  • Solvent Effects : Include implicit solvent models (e.g., PBS in MD simulations).
  • Off-Target Interactions : Perform kinome-wide profiling (e.g., kinase panel screens) .

Q. Why might cytotoxicity vary significantly between similar cancer cell lines?

  • Methodological Answer :

  • Receptor Expression : Quantify target protein levels (e.g., Western blot).
  • Membrane Permeability : Measure logP values (HPLC) to correlate hydrophobicity with uptake.
  • Resistance Mechanisms : Test in drug-resistant lines (e.g., P-gp overexpression) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

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